molecular formula C10H16O B121254 (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol CAS No. 22972-51-6

(1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol

Cat. No.: B121254
CAS No.: 22972-51-6
M. Wt: 152.23 g/mol
InChI Key: MKPMHJQMNACGDI-VHSXEESVSA-N
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Mechanism of Action

Target of Action

cis-Isolimonenol is a constituent of essential oil . .

Biochemical Pathways

As a constituent of essential oil , it may participate in various biochemical reactions, but specific pathways and their downstream effects are yet to be fully explored.

Result of Action

It is known to be a chemical component of essential oil , suggesting it may have various biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Isolimonenol involves several steps. One common method starts with limonene, which undergoes epoxidation using m-chloroperoxybenzoic acid in dichloromethane at low temperatures. The resulting epoxide is then treated with diphenyldiselenide and sodium borohydride in anhydrous ethanol, followed by oxidation with hydrogen peroxide in tetrahydrofuran . The final product is obtained through distillation under reduced pressure .

Industrial Production Methods: Industrial production of cis-Isolimonenol typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions: cis-Isolimonenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols .

Scientific Research Applications

cis-Isolimonenol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studies have explored its role in modulating biological pathways and its potential as a bioactive compound.

    Medicine: Research has investigated its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: cis-Isolimonenol is unique due to its specific structural configuration and its presence in essential oils.

Properties

IUPAC Name

(1S,4R)-1-methyl-4-prop-1-en-2-ylcyclohex-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-8(2)9-4-6-10(3,11)7-5-9/h4,6,9,11H,1,5,7H2,2-3H3/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPMHJQMNACGDI-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(C=C1)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@](C=C1)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177519
Record name 2,8-P-Menthadien-1-ol, cis-(+)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name (1S,4R)-p-Mentha-2,8-dien-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035054
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

22972-51-6
Record name (1S,4R)-1-Methyl-4-(1-methylethenyl)-2-cyclohexen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22972-51-6
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Record name 2,8-P-Menthadien-1-ol, cis-(+)-
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Record name 2,8-P-Menthadien-1-ol, cis-(+)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol
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Record name 2,8-P-MENTHADIEN-1-OL, CIS-(+)-
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Record name (1S,4R)-p-Mentha-2,8-dien-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035054
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

18 °C
Record name (1S,4R)-p-Mentha-2,8-dien-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035054
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol
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(1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol
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(1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol
Reactant of Route 5
(1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol
Reactant of Route 6
(1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol

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